molecular formula C19H22ClN3O3S B4504661 1-[(3-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No.: B4504661
M. Wt: 407.9 g/mol
InChI Key: VELWKZYPGPOFPA-UHFFFAOYSA-N
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Description

1-[(3-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H22ClN3O3S and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.1070404 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of 2-O-substituted derivatives of a similar compound were synthesized, showing promising activity against butyrylcholinesterase enzyme, an important target in the treatment of Alzheimer's disease (Khalid et al., 2013).
  • The synthesis of piperidine and pyrrolizidine derivatives, including compounds with structures similar to the one , has been achieved. These compounds have potential applications in the synthesis of biologically active compounds (Back & Nakajima, 2000).

Antimicrobial Activity

  • Piperidine derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens, suggesting potential applications in agricultural and pharmaceutical contexts (Vinaya et al., 2009).

Alzheimer's Disease Treatment

  • Synthesis of new N-substituted derivatives of a similar compound was carried out to evaluate new drug candidates for Alzheimer's disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).

Potential Anticancer Activity

  • Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for anticancer activity, showing promise particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Sulfonamide and Amide Derivatives Synthesis

  • Synthesis of sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, has been achieved. These compounds were screened for antimicrobial, antifungal, and antimalarial activity, showing bioactive potential (Bhatt et al., 2016).

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-7-3-5-15(11-17)14-27(25,26)23-10-4-6-16(13-23)19(24)22-12-18-8-1-2-9-21-18/h1-3,5,7-9,11,16H,4,6,10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELWKZYPGPOFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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